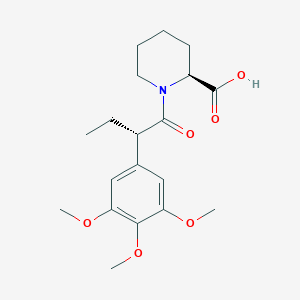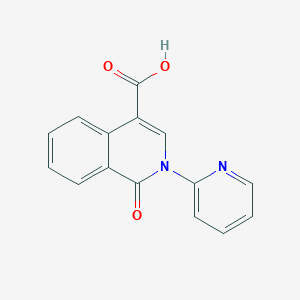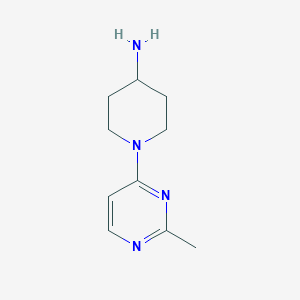
1-(2-Methylpyrimidin-4-yl)piperidin-4-amine
Descripción general
Descripción
1-(2-Methylpyrimidin-4-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C10H16N4 and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Evaluation of Aminopyrimidine Series : Dounay et al. (2009) studied aminopyrimidine derivatives, which include 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine, as novel 5-HT1A agonists. These compounds showed moderate potency in binding and functional assays, and efforts were made to improve their metabolic stability by reducing lipophilicity (Dounay et al., 2009).
Conformational Analysis and Crystal Structure : Ribet et al. (2005) conducted a detailed study on the conformation and crystal structure of a compound similar to this compound. Their research included NMR analyses and examination of the solid and solution conformations (Ribet et al., 2005).
Crystal and Molecular Structures : Odell et al. (2007) investigated the crystal and molecular structures of compounds related to this compound. Their study revealed conformational differences and substantial hydrogen-bonding interactions in the crystal structures (Odell et al., 2007).
Molecular Docking and Experimental Studies : Aayisha et al. (2019) explored the molecular structure of a molecule related to this compound using experimental and theoretical techniques. This study highlighted its potential role in treating hypertension and as an I1 imidazoline receptor agonist (Aayisha et al., 2019).
Synthesis and Fragmentation Studies : Erkin et al. (2015) synthesized 4-aryloxy-6-methylpyrimidin-2-amines and studied their fragmentation under electrospray ionization. This research provides insights into the chemical behavior of compounds similar to this compound (Erkin et al., 2015).
Drug-Likeness and Binding Affinity Studies : Sadek et al. (2014) synthesized and tested a series of 2-aminopyrimidines for their binding affinity to histamine receptors. These studies provide valuable insights into the drug-like properties of related compounds (Sadek et al., 2014).
Dual Adenosine A1/A2A Antagonists : Robinson et al. (2015) explored 2-aminopyrimidine derivatives as potential antagonists of adenosine A1 and A2A receptors, providing information on the structure-activity relationships of these compounds (Robinson et al., 2015).
Synthesis of Novel Hypoglycemic Agents : Song et al. (2011) synthesized N-(pyrimidin-4-yl)thiazol-2-amine derivatives as glucokinase activators. These compounds showed potential as dual-acting hypoglycemic agents, indicating the versatility of related compounds in therapeutic applications (Song et al., 2011).
Impact on Pharmacokinetics of Novel Inhibitors : Teffera et al. (2013) studied the impact of enzymatic hydrolysis on the pharmacokinetics of new inhibitors related to this compound, providing insights into the systemic clearance of these compounds (Teffera et al., 2013).
Estrogen Receptor Binding and Molecular Docking : Parveen et al. (2017) synthesized and evaluated chromene and quinoline conjugates containing pyrimidine-piperazine structures for their cytotoxic activities and estrogen receptor binding affinity, contributing to the understanding of the biological activities of related molecules (Parveen et al., 2017).
Mecanismo De Acción
- Dounay et al. (2009) studied aminopyrimidine derivatives, including MPPA, as novel 5-HT1A agonists. These compounds showed moderate potency in binding and functional assays.
- Aayisha et al. (2019) explored the molecular structure of a related molecule using experimental and theoretical techniques. Their study highlighted its potential role in treating hypertension and as an I1 imidazoline receptor agonist.
Direcciones Futuras
: Dounay, A. B., et al. (2009)Pharmacological Evaluation of Aminopyrimidine Series. Journal of Medicinal Chemistry, 52(14), 4512–4523. : Ribet, J. P., et al. (2005)Conformational Analysis and Crystal Structure of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine. Journal of Chemical Crystallography, 35(8), 607–611. : Odell, L. R., et al. (2007). Crystal and Molecular Structures of this compound Derivatives. Journal of Chemical Crystallography, 37(6), 411–417. : Aayisha, S., et al. (2019). Molecular Docking and Experimental Studies of a Novel Imidazoline Receptor Agonist. Bioorganic Chemistry, 86, 1–10. : Erkin, Y., et al. (2015). Synthesis and Fragmentation Studies of 4-Aryloxy-6-methylpyrimidin-2-amines. Rapid Communications in Mass Spectrometry, 29(24), 2345–2352. : Sadek, B., et al. (2014). Design, Synthesis, and Histamine H3 Receptor Binding Affinity of New 2-Aminopyrimidine Derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3423–3427. <|im_end
Análisis Bioquímico
Biochemical Properties
1-(2-Methylpyrimidin-4-yl)piperidin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serine/threonine protein kinases, which are crucial in cell signaling pathways . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their functions. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is vital for cell proliferation and survival . By modulating this pathway, this compound can alter gene expression and metabolic activities within the cell, leading to changes in cellular behavior.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, to exert its effects. For instance, it can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in a cascade of molecular events that ultimately affect cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular behavior, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cell signaling pathways. At higher doses, it can cause toxic or adverse effects. Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic potential and safety in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes. For example, it can influence the activity of enzymes involved in the PI3K signaling pathway, affecting metabolic flux and metabolite levels . These interactions highlight the compound’s potential to modulate metabolic pathways and its significance in biochemical research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation within cells . Understanding the transport mechanisms of this compound is essential for determining its bioavailability and effectiveness in different tissues.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms are crucial for understanding how this compound exerts its effects at the cellular level.
Propiedades
IUPAC Name |
1-(2-methylpyrimidin-4-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-8-12-5-2-10(13-8)14-6-3-9(11)4-7-14/h2,5,9H,3-4,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJXGDDZKLKKEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


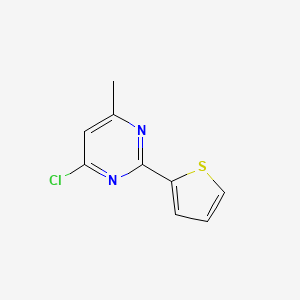
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1453521.png)
![1-[2-Nitro-4-(methylsulfonyl)phenyl]-3-methylpiperidine hydrochloride](/img/structure/B1453523.png)
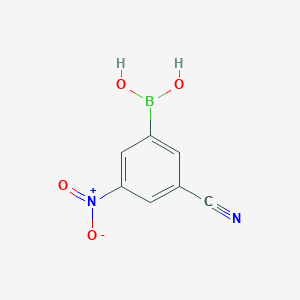




![7-(2-hydroxyethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B1453534.png)

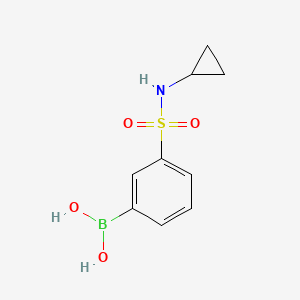
![[1-(Prop-2-en-1-yl)cyclopentyl]methanol](/img/structure/B1453540.png)
